LL AF283alpha
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100296-21-7 |
|---|---|
Molecular Formula |
C23H28N4O8 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)/t13-,15+,16+,19+,20-/m1/s1 |
InChI Key |
WLDNIJQYEWSPFC-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@H](CN)O)N |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biphenomycin A; LL-AF283alpha; LL AF283alpha; LLAF283alpha; |
Origin of Product |
United States |
Biosynthetic Pathways and Fermentation Technologies for Biphenomycin a Production
Elucidation of the Biphenomycin A Biosynthetic Pathway
The production of Biphenomycin A (LL AF283alpha) is associated with microbial fermentation, notably involving strains of Streptomyces griseorubiginosus. The elucidation of biosynthetic pathways in microorganisms is a fundamental task in natural product chemistry and microbiology, often involving genetic, biochemical, and analytical techniques to understand the sequence of enzymatic reactions that convert primary metabolites into complex secondary metabolites like antibiotics rsc.orgfraunhofer.de.
Research into the biosynthesis of Biphenomycin A has revealed insights into its formation. One significant finding is the identification of Biphenomycin C as a precursor to Biphenomycin A in mixed cultures involving Streptomyces griseorubiginosus and Pseudomonas maltophilia nih.gov. This precursor-product relationship provides a crucial piece of the puzzle in understanding the biosynthetic route. Biphenomycin C is described as a peptide composed of Biphenomycin A and an arginylserine residue nih.gov. This suggests that the final structure of Biphenomycin A is arrived at through enzymatic cleavage or modification of a larger precursor molecule like Biphenomycin C during the fermentation process nih.gov.
While the complete, step-by-step enzymatic pathway for Biphenomycin A biosynthesis may require further detailed investigation, the identification of key intermediates such as Biphenomycin C is vital for understanding the sequence of biochemical transformations involved. Methodologies for pathway elucidation often include techniques such as genetic manipulation (e.g., gene knockout or overexpression), isotopic labeling studies, and in vitro enzymatic assays to characterize the function of specific genes and enzymes suspected to be involved in the synthesis frontiersin.orgnih.gov.
Fermentation Optimization Strategies for Enhanced Yield of this compound
Fermentation is a critical process for the production of many microbial natural products, including peptide antibiotics like Biphenomycin A (this compound). Optimizing fermentation conditions is essential to maximize the yield and productivity of the desired compound. This involves strategically manipulating various parameters that influence microbial growth and secondary metabolite production.
General strategies for optimizing fermentation processes in Streptomyces species and other microorganisms involve the evaluation and adjustment of both physical conditions and nutritional components of the culture medium nih.govnih.govresearchgate.net. Physical parameters that are commonly optimized include fermentation time, temperature, initial pH of the medium, aeration, and agitation. Nutritional factors encompass the types and concentrations of carbon sources, nitrogen sources, mineral salts, and trace elements nih.govnih.gov.
Studies on the fermentation of other microbial products demonstrate the impact of these factors. For instance, optimization efforts for chrysomycin A production by Streptomyces sp. involved determining optimal fermentation time, seed age, inoculum volume ratio, loading volume, and initial pH through single-factor experiments nih.gov. Subsequent optimization of medium components like glucose, corn starch, soybean meal, and CaCO3 using response surface methodology led to a significant increase in chrysomycin A yield nih.gov. Similarly, optimization of fermentation conditions for 2,3,5-Trimethylpyrazine production by Bacillus amyloliquefaciens showed that temperature, bottle capacity, and water addition significantly affected yield, with optimal parameters identified through response surface analysis researchgate.net. Optimization of fermentation media for capsular polysaccharide production by Streptococcus pneumoniae also involved studying key factors such as carbon and nitrogen sources, macro/micro-nutrients, and fermentation conditions nih.gov.
Applying these principles to Biphenomycin A production would involve systematic studies to determine the optimal levels of carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and inorganic salts required for robust growth of Streptomyces griseorubiginosus and efficient production of Biphenomycin A. Furthermore, parameters such as fermentation duration, temperature profile, pH control, and dissolved oxygen levels would need to be carefully controlled and optimized. While specific optimized parameters for Biphenomycin A were not detailed in the provided information, the methodologies employed for other microbial fermentations serve as a strong indicator of the approaches taken to enhance this compound yield.
Methodologies for Isolation and Purification of Biphenomycin A from Biological Sources
Following the fermentation process, the isolation and purification of Biphenomycin A (this compound) from the complex fermentation broth are crucial steps to obtain the compound in a pure form. These methodologies typically involve a combination of extraction and chromatographic techniques.
The initial step often involves separating the microbial biomass from the liquid culture medium and extracting the target compound from either the cells or the supernatant, depending on its localization during fermentation. This can be achieved through various methods, including solvent extraction, solid-phase extraction, or filtration and centrifugation.
Subsequent purification steps rely on the physicochemical properties of Biphenomycin A to separate it from other compounds present in the crude extract. Chromatographic techniques are widely used for this purpose. Based on the literature concerning related biphenomycins and peptide antibiotics, techniques such as High-Pressure Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are likely employed nih.gov. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. HPLC, in particular, offers high resolution and is commonly used for the purification of natural products. Other chromatographic methods like column chromatography (e.g., silica (B1680970) gel, reverse-phase) and potentially countercurrent chromatography could also be part of the purification scheme.
Chemical Synthesis and Derivatization of Ll Af283alpha and Its Analogs
Semi-synthetic Approaches and Analog Generation of LL AF283alpha
Semi-synthetic approaches to this compound and its analogs involve modifying the naturally isolated compound or synthesizing analogs from readily available precursors. These methods are particularly valuable for generating a library of related compounds to explore the impact of structural variations on biological activity.
Analog generation often focuses on modifying the amino acid residues within the cyclic peptide structure or altering the biphenyl (B1667301) moiety. Research into biphenomycin B derivatives has shown that liberal exchange of the central amino acid is possible, allowing for the study of how the polar side chain influences properties researchgate.net. The synthesis of analogues of biphenomycin antibiotics has been explored to understand their structure-activity relationships jst.go.jp.
Semi-synthetic strategies can involve the chemical modification of specific functional groups on the isolated natural product or late-stage synthetic intermediates. While specific detailed procedures for the semi-synthetic generation of this compound analogs are not extensively detailed in the provided sources, the general principles of peptide modification and biaryl chemistry are applicable. This can include targeted derivatization of amino and hydroxyl groups, or modifications to the carboxylic acid moiety.
Strategies for Chemical Modification and Derivatization of Biphenomycin A for Structure-Activity Relationship Studies
Chemical modification and derivatization of Biphenomycin A (this compound) are fundamental strategies for conducting structure-activity relationship (SAR) studies. The goal is to systematically alter specific parts of the molecule and assess how these changes affect its biological properties.
Key areas for chemical modification in biphenomycin A include the amino acid side chains, the peptide backbone, the biphenyl system, and the hydroxyl and carboxyl groups. Strategies involve introducing different substituents, altering stereochemistry, or modifying the ring structure.
For peptide-based natural products like biphenomycin, standard peptide chemistry techniques are employed for modifications. These can include coupling different amino acids during synthesis, or post-synthetic modifications of reactive groups. Derivatization methods such as acetylation and tosylation, commonly used in peptide synthesis, could potentially be applied to introduce functional handles or alter the polarity of the molecule tdx.cat.
Modification of the biphenyl moiety can involve altering the substitution pattern on the aromatic rings or introducing different linkers. Given the importance of the biaryl ether cross-linker in other macrocyclic peptides like vancomycin (B549263) and biphenomycin A, modifications in this region are likely targets for SAR studies rsc.org. Palladium-catalyzed coupling reactions, central to the synthesis of the biphenyl unit, can be adapted to incorporate different substituted aromatic precursors, leading to analogs with variations in the biphenyl structure thieme-connect.comresearchgate.net.
Strategies for SAR studies often involve creating libraries of analogs with systematic variations. This can be achieved through both total synthesis, allowing for broad structural changes from the ground up, and semi-synthetic approaches, which are often more efficient for targeted modifications of the natural product or advanced intermediates. The choice of strategy depends on the specific part of the molecule being targeted for modification and the desired scale of analog production.
Data from SAR studies on other compound classes, such as coumarins or YC-1 derivatives, illustrate common chemical modification strategies including reduction, oxidation, esterification, substitution reactions, and various coupling reactions nih.govmdpi.com. These general approaches provide a framework for the types of reactions that would be relevant in the derivatization of biphenomycin A.
The systematic generation and evaluation of these chemically modified analogs provide detailed insights into the molecular features critical for the activity of this compound.
Preclinical Evaluation of Ll Af283alpha: Biological Activities and Efficacy Studies
In Vitro Antimicrobial Spectrum and Potency of Biphenomycin A
Biphenomycin A (LL AF283alpha) exhibits in vitro antimicrobial activity against a range of bacterial pathogens. Its spectrum is notably potent against Gram-positive bacteria. nih.govpsu.edursc.orgnih.govscispace.com
Activity against Gram-Positive Bacterial Pathogens
This compound is characterized by its high potency against Gram-positive bacteria. nih.govpsu.edursc.orgnih.govscispace.com This includes strains that are resistant to β-lactam antibiotics. psu.edursc.orgscispace.com Studies have specifically evaluated its activity against important Gram-positive mastitis-causing pathogens such as Staphylococcus aureus and Streptococcus uberis. nih.govresearchgate.net The compound has shown effective activity against Staphylococcus aureus isolates. nih.govresearchgate.net
Assessment against Other Relevant Microbial Strains
Beyond its primary activity against Gram-positive bacteria, this compound has also been assessed against other microbial strains. In the context of mastitis, its activity against the Gram-negative bacterium Escherichia coli has been evaluated. nih.govresearchgate.net While demonstrating effective treatment outcomes against Staphylococcus aureus, a related biphenomycin compound also adequately reduced the growth of Streptococcus uberis and Escherichia coli in a mouse mastitis model, indicating potential broad-spectrum activity. nih.govresearchgate.net However, its efficacy against E. coli was noted as potentially lower than against Staphylococcus aureus. researchgate.net
In Vitro Time-Dependent Antimicrobial Effects of this compound
Evaluating the time-dependent antimicrobial effects of a compound, typically through time-kill studies, is crucial for understanding its殺菌 (bactericidal) or bacteriostatic activity over time and at different concentrations. These studies involve monitoring the viability of bacterial strains at various time intervals after exposure to the antimicrobial agent. frontiersin.orgactascientific.com While the importance of time-kill kinetics in assessing antibacterial activity is recognized in preclinical evaluation nih.gov, specific detailed time-kill curve data for this compound (Biphenomycin A) were not available in the immediate search results.
Preclinical Efficacy Studies in Relevant Animal Models of Infection
Preclinical efficacy studies in animal models are vital for assessing the in vivo potential of antimicrobial candidates before human trials. mdpi.comiaea.orgbiopharminternational.com Mouse models are frequently utilized for evaluating the efficacy of antibiotics at infection sites and for studying bacterial pathogenesis. mdpi.comnih.govmdpi.com
A relevant preclinical study evaluated the antimicrobial efficacy of a novel biphenomycin compound, identified as AIC102827, in an experimental mouse mastitis model. nih.govresearchgate.net This model was used to assess the compound's effectiveness against intramammary infections caused by Staphylococcus aureus, Streptococcus uberis, and Escherichia coli. nih.govresearchgate.net
The study found that AIC102827, when applied intramammarily, was most efficient in treating Staphylococcus aureus infections. nih.govresearchgate.net It also adequately reduced the growth of Streptococcus uberis and Escherichia coli. nih.govresearchgate.net The effective dose (ED) and protective dose (PD) values were determined for the tested pathogens. For Staphylococcus aureus, the ED value (corresponding to 99.99% bacterial clearance) was reported as 100 μ g/gland , while the PD value was 45 μ g/gland . researchgate.net Against Streptococcus uberis, the ED and PD values were 530 μ g/gland and 215 μ g/gland , respectively. researchgate.net For Escherichia coli, the values were 310 μ g/gland (ED) and 130 μ g/gland (PD). researchgate.net These results suggest the compound's potential as a candidate for treating mastitis caused by these pathogens. nih.govresearchgate.net
The following table summarizes the efficacy data from the mouse mastitis model:
| Pathogen | Effective Dose (ED, μ g/gland ) | Protective Dose (PD, μ g/gland ) |
| Staphylococcus aureus | 100 | 45 |
| Streptococcus uberis | 530 | 215 |
| Escherichia coli | 310 | 130 |
This preclinical study in a mouse model provides evidence of the in vivo efficacy of a biphenomycin compound related to this compound against key bacterial pathogens involved in mastitis. nih.govresearchgate.net
Mechanisms of Action and Molecular Interactions of Biphenomycin a
Identification and Characterization of Primary Molecular Targets within Pathogens
Biphenomycin A exhibits potent activity against bacteria, notably Gram-positive strains. scielo.org.mxnih.gov Unlike some other peptide antibiotics, studies have indicated that Biphenomycin A does not appear to target the D-alanyl-D-alanine termini of peptidoglycan precursors, which are the known binding sites for glycopeptide antibiotics such as vancomycin (B549263). nih.govresearchgate.net This finding suggests a distinct mechanism of action compared to this class of antibiotics that interfere with bacterial cell wall synthesis by binding to these precursors. While a definitive primary molecular target for Biphenomycin A has not been conclusively established in the provided literature, the lack of binding to D-Ala-D-Ala peptides points towards alternative cellular processes being affected. nih.govresearchgate.net
Investigation of Downstream Cellular Pathways and Biological Processes Modulated by LL AF283alpha
The antibacterial activity of this compound (Biphenomycin A) suggests it modulates essential cellular pathways or biological processes in susceptible bacteria. scielo.org.mxnih.gov While specific downstream effects directly attributed to Biphenomycin A are not extensively detailed in the available information, research on related Biphenomycin B derivatives has explored their influence on bacterial translation, hinting at protein synthesis as a potential affected process for the Biphenomycin class. researchgate.net The broad antibacterial effect implies interference with vital functions required for bacterial growth and survival. General mechanisms of antibacterial drugs can involve the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, membrane function, or metabolic pathways. openstax.org Peptide antibiotics, in general, are known to potentially disrupt cell membranes. researchgate.net
Studies of Molecular Interactions with Key Biological Macromolecules (e.g., proteins, nucleic acids)
Investigations into the molecular interactions of Biphenomycin A with biological macromolecules are crucial for understanding its mechanism. As a peptide antibiotic, direct interaction with bacterial proteins or nucleic acids is plausible. Although comprehensive data on specific binding partners for Biphenomycin A is limited in the provided search results, the finding that it does not bind to D-alanyl-D-alanine peptides differentiates its interaction profile from vancomycin-type antibiotics. nih.govresearchgate.net The possibility of interaction with proteins involved in translation, as suggested by studies on Biphenomycin B derivatives, indicates potential binding to ribosomal components or associated factors. researchgate.net The transport of Biphenomycin by systems like oligopeptide permease (Opp) has also been considered, which would involve interaction with bacterial transport proteins. scholarsportal.info Methodologies such as protein-nucleic acid interaction studies and protein-protein interaction analyses are standard techniques used to elucidate such molecular associations for antimicrobial compounds. openstax.orgamericanchemicalsuppliers.comnih.govnih.govacs.orgnih.govresearchgate.net
Structure Activity Relationship Sar Studies and Rational Design for Biphenomycin a Optimization
Correlating Specific Structural Features of LL AF283alpha with Antimicrobial Potency
While detailed SAR studies specifically on this compound (Biphenomycin A) are not extensively detailed in the provided search results, the general principles of SAR in peptide antibiotics and other antimicrobial compounds can provide context. For peptide antibiotics, the cationic charge and hydrophobicity are often strongly correlated with antimicrobial activity, influencing their interaction with negatively charged bacterial cell membranes. mdpi.com The arrangement of hydrophilic and hydrophobic residues is crucial for membrane penetration and disruption. mdpi.com
In other classes of antibiotics, specific structural modifications have been shown to impact activity. For instance, in oxadiazole antibiotics, variations in specific ring structures and the introduction of halogen or other functional groups can significantly affect antibacterial activity against strains like Staphylococcus aureus, including MRSA. nih.gov Similarly, for flavonoids, hydroxylation patterns and the presence of prenyl groups have been linked to enhanced antibacterial effects. mdpi.com
Given that this compound is a cyclic peptide with a unique biphenyl (B1667301) moiety, it is likely that the conformation of the cyclic peptide backbone, the presence and position of the amino and hydroxyl groups, and the nature and presentation of the biphenyl system all contribute significantly to its interaction with bacterial targets and thus its antimicrobial potency. The dihydrochloride (B599025) form (CID 44148683) suggests that the charged amino groups are important for activity, potentially facilitating interaction with negatively charged bacterial cell components. nih.gov
Rational Design Principles for Novel this compound Derivatives with Enhanced Efficacy or Specificity
Rational design of novel this compound derivatives would be guided by the insights gained from SAR studies and computational modeling. The goal is to modify the structure of this compound to improve its desired properties, such as increased antimicrobial potency against specific pathogens, reduced toxicity, or altered pharmacokinetic profiles.
Based on general principles of rational drug design and the limited information available on this compound's structure, potential strategies for designing derivatives could include:
Modifications to the amino or hydroxyl groups: Altering the number, position, or chemical nature of these groups could affect charge distribution, hydrogen bonding capabilities, and interactions with bacterial membranes or targets.
Modifications of the biphenyl moiety: Substitutions or alterations to the biphenyl system could affect lipophilicity, pi-pi interactions, and steric presentation, influencing interactions with bacterial components.
Incorporation of elements from other successful antimicrobial scaffolds: While maintaining the core structure, introducing features known to enhance activity or specificity in other antibiotic classes could be explored.
Rational design often involves an iterative process of synthesis, biological evaluation, and structural analysis, guided by computational predictions. nih.gov For Biphenomycin A derivatives, this would mean designing specific analogs based on SAR hypotheses, synthesizing them, testing their antimicrobial activity, and using the results to refine the understanding of the SAR and inform the design of subsequent generations of compounds.
Advanced Analytical Methodologies for Biphenomycin a Research
Development and Validation of Chromatographic Techniques for Biphenomycin A Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of Biphenomycin A in complex mixtures. High-Performance Liquid Chromatography (HPLC) has been utilized for the determination of Biphenomycin A, for instance, in culture broth analysis during its production . Reversed-phase chromatography has also been employed for the separation and purification of synthesized Biphenomycin A uni.lu.
The principle of chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for the separation of components based on their interactions with these phases. HPLC, a widely used liquid chromatography technique, is capable of separating, identifying, and quantifying compounds dissolved in a liquid sample. The optimization of parameters such as column type, mobile phase composition, flow rate, and temperature is crucial for achieving accurate and reproducible results in chromatographic analysis.
For more complex analyses and enhanced sensitivity, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. LC-MS/MS, in particular, offers superior sensitivity and selectivity for quantitative analysis.
Application of Spectroscopic Methods for Structural Confirmation and Purity Assessment in Research
Spectroscopic methods play a vital role in confirming the structure and assessing the purity of Biphenomycin A. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques such as 1H and 13C NMR, has been extensively used for the structural elucidation and determination of the stereochemistry of Biphenomycin A. NMR provides detailed information about the chemical environment of atoms within a molecule.
Mass spectrometry (MS) is another crucial spectroscopic technique utilized in Biphenomycin A research for structural characterization and analysis uni.lu. MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and confirmation.
Ultraviolet-Visible (UV-Vis) spectroscopy is often coupled with HPLC as a detection method and provides information about the electronic structure of molecules, useful for quantifying compounds with chromophores. Infrared (IR) spectroscopy is valuable for identifying functional groups present in the Biphenomycin A structure. The combination of these spectroscopic techniques provides comprehensive data for confirming the structure and assessing the purity of Biphenomycin A samples.
Quantitative Bioanalytical Methods for Biphenomycin A in Complex Preclinical Research Matrices
Quantitative bioanalytical methods are essential for determining the concentration of Biphenomycin A in biological matrices obtained from preclinical research, such as plasma and tissues. These methods are critical for understanding the behavior of the compound in a biological system.
LC-MS/MS is a frequently used technique for quantitative bioanalysis due to its high sensitivity and selectivity, which are necessary for analyzing analytes in complex biological samples. However, the analysis of biological matrices can present challenges, including matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, potentially affecting the accuracy and precision of the results.
Developing robust bioanalytical methods for complex preclinical matrices requires careful consideration of sample collection, handling, processing, and analyte extraction procedures. Techniques like matrix-matched calibration or standard addition can help mitigate matrix effects. Studies have demonstrated the applicability of quantitative bioanalytical methods using techniques like LC-MS/MS for analyzing compounds in matrices such as plasma.
Standardization of Analytical Procedures for Robust Research Outcomes
Standardization of analytical procedures is paramount to ensure the generation of reliable, reproducible, and comparable research outcomes in Biphenomycin A studies. Standardized methods provide a framework for consistent execution of analytical tests.
Validation of analytical methods is a critical aspect of standardization, ensuring that a method is suitable for its intended purpose. Regulatory authorities often require method validation to demonstrate the reliability and reproducibility of bioanalytical methods. Validation parameters typically include accuracy, precision, sensitivity, selectivity, linearity, range, recovery, and stability.
Establishing and using reference standards is also a key component of standardization, particularly for quantitative analysis. Reference standardization can help address challenges in quantifying and harmonizing data, especially in large-scale studies. Adherence to standardized and validated procedures is crucial for ensuring the quality and integrity of analytical data in Biphenomycin A research, contributing to robust and trustworthy research findings.
Computational and Theoretical Investigations of Ll Af283alpha
Molecular Modeling and Conformational Analysis of the Biphenomycin A Cyclic Peptide Scaffold
Molecular modeling techniques are fundamental in exploring the three-dimensional structure and flexibility, or conformational landscape, of molecules like the Biphenomycin A cyclic peptide scaffold. These computational approaches simulate molecular behavior to predict various properties. numberanalytics.com Understanding the conformation of cyclic peptides is particularly important due to their constrained nature, which is influenced by factors such as the configuration of peptide bonds (cis or trans) and the stereochemistry of the constituent amino acids. iupac.org
Research on Biphenomycin A has successfully combined two-dimensional NMR spectroscopy with molecular modeling to elucidate its stereochemistry and determine its 3D structure in solution. acs.orgacs.org Energy-based molecular modeling facilitates the generation and comparison of structures, guided by experimental data such as interproton distances derived from 2D NOE buildup rates. acs.org The presence of the meta-bridged 15-membered biphenyl (B1667301) system in Biphenomycin A imposes conformational restrictions on the macrocyclic ring. acs.org When evaluating modeled structures, the strain energy induced by NOE constraints can be a more informative metric than simple deviations in NOE-derived distances. acs.org
The conformational preferences of small cyclic peptides can sometimes be related to those of cycloalkanes, although the presence of peptide bonds and amino acid sidechains introduces distortions. iupac.org For instance, the chirality of amino acids significantly impacts the conformation of cyclic hexapeptides, a characteristic that can be leveraged in the design of specific conformations. iupac.org
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of LL AF283alpha
Quantum chemical calculations provide a robust theoretical framework for predicting the behavior of molecular systems with high accuracy. rsdjournal.org These calculations are instrumental in determining the electronic properties and predicting the reactivity of compounds such as this compound. Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the relationship between molecular structure and properties.
Key electronic properties calculable through quantum chemistry include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE) between these orbitals, dipole moment (μ), hardness (η), softness (Ϭ), absolute electronegativity (χ), the fraction of electron transferred (ΔN), the ionization potential (I), and total energy. These properties offer valuable insights into a molecule's stability, its propensity to react, and potential sites for interactions. For example, a smaller energy gap (ΔE) can indicate a higher reactivity due to the relative ease of electron transfer.
Beyond electronic properties, quantum chemical calculations can be applied to analyze reaction mechanisms and predict reaction outcomes, thereby contributing to the development of synthetic routes. rsc.org While challenges exist in precisely predicting reaction properties like activation energies, hybrid approaches that integrate machine learning with semi-empirical quantum chemistry calculations are being explored to enhance accuracy while managing computational demands. researchgate.net
In Silico Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
In silico docking and molecular dynamics (MD) simulations are computational techniques employed to investigate the interactions between a ligand, such as this compound, and its biological target, typically a protein. mdpi.comnih.gov Molecular docking offers a static prediction of the binding orientation and affinity of a small molecule to a receptor. mdpi.com In contrast, MD simulations introduce the element of time and molecular motion, providing a dynamic perspective on the binding process and the behavior of the resulting complex. mdpi.comnih.gov
The primary goal of molecular docking is to predict how a ligand will bind within the active site of a target and to estimate the strength of this interaction, often expressed as a binding energy score. mdpi.com Following docking, MD simulations can be used to assess the stability of the ligand-target complex over time, analyze specific interactions like hydrogen bonds and their persistence, and observe conformational changes in both the ligand and the target upon binding. mdpi.commdpi.comresearchgate.netrsc.org
Studies utilizing these methods have evaluated the potential biological activity of compounds by examining their binding interactions with target enzymes. researchgate.netrsc.orgorientjchem.org Docking studies can identify key interactions such as hydrogen bonding, polar, and Van der Waals forces within the target's active site. researchgate.net Subsequent MD simulations can validate the stability of these interactions over the simulation period, increasing confidence in the predicted binding poses and providing a more detailed understanding of the complex's dynamic behavior. mdpi.comresearchgate.netrsc.org The stability of the protein backbone and the sustained presence of hydrogen bonds during MD simulations are indicators of a stable interaction. mdpi.com
Predictive Algorithms for De Novo Design of Biphenomycin A Derivatives
De novo design is a computational strategy focused on generating entirely new molecular entities with predefined desirable properties, rather than modifying existing structures. numberanalytics.comosti.gov For complex scaffolds like Biphenomycin A, predictive algorithms can be utilized to design novel derivatives with potentially improved or altered characteristics. This approach typically involves the combination of algorithms capable of generating molecular structures, computational methods for predicting their properties through scoring functions, and optimization algorithms to select molecules that best meet the design criteria. osti.gov
Computational techniques employed in de novo design encompass molecular modeling and simulation, machine learning and artificial intelligence algorithms, and optimization algorithms. numberanalytics.com Machine learning methods, including random forests, neural networks, and generative adversarial networks (GANs), can be used to predict molecular properties and create new molecular structures. numberanalytics.com To ensure that designed compounds can be synthesized, reaction-driven algorithms can be incorporated to generate plausible synthesis routes using known chemical reactions and commercially available starting materials. osti.gov
Predictive algorithms in de novo design can be developed to optimize multiple molecular properties concurrently and to incorporate structural and physicochemical constraints, which helps to mitigate issues such as the identification of false positive hits in structure-based design efforts. osti.gov Furthermore, algorithms are being developed to predict the potential protein receptors for given small molecule ligands, a capability that could be relevant for understanding the potential biological targets of Biphenomycin A derivatives. nih.gov The overarching goal of these algorithms is to efficiently explore the vast chemical space to identify novel scaffolds or modifications with promising properties. schrodinger.com
Emerging Research Directions and Broader Implications of Biphenomycin a Research
Exploration of Synergistic Effects of LL AF283alpha with Existing Antimicrobials
The investigation of synergistic effects between antimicrobial agents is a critical research direction in combating bacterial resistance mdpi.comfrontiersin.orgnih.govwikipedia.org. Synergy occurs when the combined effect of two or more antimicrobials is greater than the sum of their individual effects wikipedia.org. This approach can potentially enhance the efficacy of existing antibiotics, reduce the required dosage, and minimize the development of resistance mdpi.comfrontiersin.orgwikipedia.org.
For a compound like this compound, exploring its synergistic potential with currently used antibiotics is a relevant area of study. Such research would involve in vitro and potentially in vivo studies to evaluate combinations of this compound with other classes of antibiotics against a range of bacterial pathogens, particularly resistant strains. Identifying synergistic combinations could lead to more effective treatment regimens and help overcome existing resistance mechanisms.
Potential for Repurposing or Identification of Novel Applications for Biphenomycin A
Drug repurposing, the process of finding new uses for existing drugs, is a time and cost-effective strategy in drug discovery pjmhsonline.comnovapublishers.com. This approach leverages existing safety and pharmacokinetic data, accelerating the development timeline compared to de novo drug discovery pjmhsonline.com. While Biphenomycin A (this compound) is primarily recognized for its antibacterial activity, research could explore potential novel applications beyond its initial characterization.
Identifying new applications for Biphenomycin A could involve screening against different types of pathogens (e.g., fungi, viruses) or investigating potential non-antimicrobial biological activities. Computational tools and bioinformatics play a significant role in modern repurposing efforts by predicting potential interactions and activities based on molecular structure and biological data pjmhsonline.compensoft.net. Applying these methods to Biphenomycin A could reveal unforeseen therapeutic possibilities.
Contribution of Biphenomycin A Research to Addressing Global Antimicrobial Resistance Challenges
Antimicrobial resistance is a significant global health threat, leading to millions of deaths annually and increasing treatment costs nih.govnih.gov. The discovery and development of new antibiotics with distinct mechanisms of action are crucial in addressing this challenge mdpi.com. Research into Biphenomycin A (this compound) directly contributes to this effort by exploring a novel peptide antibiotic.
Understanding the mechanism by which Biphenomycin A exerts its antibacterial effects is fundamental. This knowledge can inform the design of new derivatives with improved potency or spectrum of activity and help anticipate potential resistance mechanisms. Furthermore, research into the production of Biphenomycin A, such as through mixed cultures of Streptomyces griseorubiginosus, contributes to the potential for scalable production of this antibiotic medchemexpress.com. By expanding the repertoire of available antibiotics, research on compounds like Biphenomycin A plays a role in staying ahead of evolving bacterial resistance.
Integration of Systems Biology and Omics Data in Understanding this compound Action
Systems biology and omics approaches provide a holistic view of biological systems by integrating data from various levels, such as genomics, transcriptomics, proteomics, and metabolomics brjac.com.brcmbio.iogithub.ionih.govfrontiersin.org. Applying these approaches can provide deeper insights into the complex interactions within a biological system, including the effects of antimicrobial agents on bacterial cells.
Integrating systems biology and omics data in the study of this compound action could involve analyzing changes in bacterial gene expression (transcriptomics), protein production (proteomics), or metabolic profiles (metabolomics) in response to exposure to the antibiotic. This can help elucidate the precise molecular targets of this compound, understand the cellular pathways affected, and identify potential resistance mechanisms at a systems level. Such comprehensive data can enhance the understanding of how this compound interacts with bacterial cells and inform strategies for its effective use.
Role of Artificial Intelligence and Machine Learning in Future Biphenomycin A Discovery and Optimization Efforts
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development to accelerate processes, analyze complex datasets, and predict molecular properties mit.edumdpi.comnptel.ac.inmednexus.orgnih.gov. These technologies can be leveraged in various stages, from identifying potential lead compounds to optimizing their structures and predicting their activity and potential toxicity mdpi.commednexus.orgnih.gov.
In the context of Biphenomycin A research, AI and ML could play a role in future discovery and optimization efforts. This might involve using ML algorithms to analyze structural data of Biphenomycin A and related cyclic peptides to predict modifications that could enhance potency or broaden the spectrum. AI could also be used to screen large chemical libraries in silico for compounds with structural similarities or predicted biological activity akin to Biphenomycin A, potentially leading to the discovery of novel analogs or synergistic partners mit.edu. Furthermore, ML models could help in analyzing complex omics datasets generated from studies on this compound, aiding in the interpretation of its biological effects and resistance mechanisms.
Conclusion
Synthesis of Key Research Findings on LL AF283alpha (Biphenomycin A)
Key research findings on Biphenomycin A highlight its identity as a novel cyclic peptide antibiotic with a distinctive biphenyl (B1667301) structure. nih.govasm.org Isolated initially from Streptomyces griseorubiginosus 43708, its production can be stimulated by mixed cultures with other bacterial strains, such as Pseudomonas maltophilia 1928. asm.orgnih.gov This suggests a potential enzymatic conversion of a precursor molecule by the partner strain. asm.orgnih.gov
Significant effort has been dedicated to the total synthesis of Biphenomycin A and its derivatives. rsc.orgresearchgate.netpsu.edulookchem.com Synthetic routes have been developed that involve complex steps to establish the stereogenic centers and construct the biphenyl core, often utilizing techniques like enantioselective hydrogenation and palladium-catalyzed coupling reactions. researchgate.net These synthetic endeavors have not only confirmed the proposed structure but also provided pathways for generating analogues to explore the relationship between structure and activity. researchgate.netpsu.edu
Biphenomycin A has demonstrated potent antibacterial activity, notably against Gram-positive bacteria, including those exhibiting resistance to β-lactam antibiotics. rsc.orgnih.gov Studies have explored its efficacy against specific pathogens like Staphylococcus aureus, Streptococcus uberis, and Escherichia coli in experimental models, indicating potential as a broad-spectrum candidate. researchgate.net The mechanism of action for peptide antibiotics like Biphenomycin A can involve various pathways, including the inhibition of nucleic acid and protein synthesis or disruption of the bacterial membrane. mdpi.commdpi.com
Identification of Remaining Research Challenges and Open Questions in the Field
Despite the progress in understanding Biphenomycin A, several research challenges and open questions remain. The complex chemical structure presents challenges for efficient and scalable synthesis, which is crucial for further research and potential therapeutic development. researchgate.net While synthetic routes exist, optimizing these for yield and cost-effectiveness is an ongoing area of work.
The precise mechanism of antibacterial action of Biphenomycin A is not fully elucidated. While cyclic peptides can act through various mechanisms, detailed studies are needed to pinpoint the specific molecular targets and pathways affected by Biphenomycin A. mdpi.commdpi.com Understanding the mechanism is vital for predicting potential resistance development and designing more effective derivatives.
Another challenge lies in overcoming potential limitations related to the properties of peptide antibiotics, such as target affinity, in vivo stability, and bioavailability, although macrocyclization, as seen in Biphenomycin A, can help address some of these issues. researchgate.net Further research is needed to assess the stability and activity of Biphenomycin A in biological systems.
The role of the partner strain Pseudomonas maltophilia in stimulating Biphenomycin A production in mixed cultures of Streptomyces griseorubiginosus suggests a complex biosynthetic pathway involving multiple organisms. asm.orgnih.gov Identifying the specific enzymes and precursors involved in this process could open avenues for improving production yields through biotechnological approaches. asm.orgnih.gov
Broader Significance and Future Perspectives for Biphenomycin A in Antimicrobial Drug Discovery
The emergence of antimicrobial resistance is a significant global health threat, driving the urgent need for novel antibiotics with distinct mechanisms of action. researchgate.netnih.gov Biphenomycin A, with its unique cyclic peptide structure and potent activity against resistant Gram-positive bacteria, holds significant promise in this context. rsc.orgnih.gov Its distinct structural features differentiate it from many existing antibiotic classes, potentially reducing the likelihood of pre-existing resistance mechanisms being effective.
Future research perspectives for Biphenomycin A are multifaceted. Further exploration of its mechanism of action at a molecular level is crucial for rational drug design and optimization. mdpi.commdpi.com Structure-activity relationship studies, building upon the established synthetic routes, can guide the development of analogues with improved potency, spectrum of activity, and pharmacokinetic properties. researchgate.netpsu.edu
Investigating the potential for combination therapy involving Biphenomycin A and other antimicrobial agents could lead to synergistic effects and help combat the development of resistance. researchgate.net Furthermore, exploring innovative delivery systems could enhance its efficacy and overcome potential issues related to stability and bioavailability.
The discovery that mixed cultures can enhance Biphenomycin A production highlights the potential of microbial co-cultivation and synthetic biology approaches for optimizing the production of this complex molecule. asm.orgnih.gov Understanding and manipulating the biosynthetic pathways could lead to more sustainable and cost-effective production methods.
Q & A
Q. How can researchers align this compound findings with conflicting theoretical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
